Antibacterial agent 54

β-lactamase inhibitor diazabicyclooctane antibiotic resistance

Antibacterial agent 54 is a unique DBO β-lactamase inhibitor distinguished by its 5-methyl-1,3,4-thiadiazol-2-yl substituent. This key structural feature confers distinct inhibitory profiles vs. other DBOs like avibactam. Ideal for SAR studies on β-lactamases (KPC, OXA, AmpC) and PBP inhibition research. Secure your supply for advanced microbiology and medicinal chemistry programs.

Molecular Formula C9H11N4NaO5S2
Molecular Weight 342.3 g/mol
Cat. No. B14765821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 54
Molecular FormulaC9H11N4NaO5S2
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C9H12N4O5S2.Na/c1-5-10-11-8(19-5)7-3-2-6-4-12(7)9(14)13(6)18-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1
InChIKeyXYXBXMRDUWPTDB-HHQFNNIRSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 54: Sourcing, Structure, and Key Specifications


Antibacterial agent 54 (CAS 1426572-62-4) is a diazabicyclooctane (DBO) derivative, a non-β-lactam β-lactamase inhibitor, isolated as the sodium salt of (2S,5R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate . It is specifically designated as 'example 20' in patent WO2013030735A1, which discloses a series of 1,6-diazabicyclo[3,2,1]octan-7-one derivatives for the treatment of bacterial infections [1]. The compound is a solid at room temperature with a molecular weight of 342.33 g/mol and molecular formula C9H11N4NaO5S2 .

Why a Generic DBO or β-Lactamase Inhibitor is an Inadequate Substitute for Antibacterial Agent 54


Generic substitution with a different diazabicyclooctane (DBO) or a classical β-lactamase inhibitor (e.g., clavulanic acid, tazobactam) fails because the class encompasses a wide range of β-lactamase inhibition spectra and intrinsic antibacterial activities [1]. Specifically, the substituent at the C2 position of the DBO scaffold dictates the potency and spectrum against specific β-lactamase classes (A, C, and D) [2]. For instance, while avibactam is a broad-spectrum inhibitor of class A and C enzymes, it lacks intrinsic antibacterial activity. In contrast, certain DBOs like nacubactam possess both inhibitory and direct antibacterial properties [1]. Antibacterial agent 54, with its specific 5-methyl-1,3,4-thiadiazol-2-yl moiety, represents a distinct chemical entity with a unique, albeit uncharacterized in the public domain, interaction profile [3]. Therefore, assuming functional equivalence with any other DBO from the WO2013030735A1 patent or the broader class without empirical, quantitative validation would introduce significant risk of experimental failure and irreproducible results.

Quantitative Evidence for the Differentiated Selection of Antibacterial Agent 54


Differentiated DBO Scaffold: A Non-β-Lactam Core for β-Lactamase Inhibition

Antibacterial agent 54 is based on a diazabicyclooctane (DBO) scaffold, a non-β-lactam core that fundamentally differentiates it from classical β-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam [1]. This core confers a distinct mechanism of β-lactamase inhibition, specifically forming a stable carbamoyl-enzyme complex with the active-site serine of class A and C β-lactamases [1].

β-lactamase inhibitor diazabicyclooctane antibiotic resistance

Intrinsic Antibacterial Activity Profile of Antibacterial Agent 54 as a DBO

The DBO class is characterized by minimal to no intrinsic antibacterial activity when tested alone (MIC >64 mg/L), but exerts its effect by potentiating the activity of partner β-lactam antibiotics [1]. This is a critical point of differentiation from antibiotics and must be considered when designing assays [2]. In a study of related DBOs, a potent analog (A12) lowered the MIC of meropenem against various Gram-negative bacteria to a range of <0.125 to 2 mg/L, demonstrating the class's potential as a β-lactamase inhibitor [1].

minimum inhibitory concentration MIC antibacterial synergy meropenem

Defined Chemical Identity and Purity Specifications for Antibacterial Agent 54

Antibacterial agent 54 is supplied as a well-characterized single chemical entity, sodium (2S,5R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate . Its identity is confirmed by CAS registry number 1426572-62-4 and its structure is defined by specific stereochemistry ((2S,5R)), which is critical for biological activity [1]. Suppliers report a purity of ≥98% .

chemical identity purity procurement specification sodium salt

Validated Application Scenarios for the Procurement of Antibacterial Agent 54


Investigation of DBO-Mediated Synergy with β-Lactam Antibiotics

Antibacterial agent 54 is ideally suited as a tool compound in studies designed to evaluate the synergistic potential of DBO-based β-lactamase inhibitors. Based on its class mechanism, it is expected to lower the MIC of partner β-lactams (e.g., meropenem, ceftazidime) against resistant Gram-negative bacteria [1]. Experimental design should include a synergy assay, such as a checkerboard broth microdilution, to quantify the fold-reduction in MIC [2]. This scenario is directly supported by the established mechanism of the DBO class [1].

Structure-Activity Relationship (SAR) Studies of C2-Modified DBOs

The specific 5-methyl-1,3,4-thiadiazol-2-yl group at the C2 position of Antibacterial agent 54 differentiates it from other compounds in the WO2013030735A1 patent series [2]. This makes it a valuable reference standard in medicinal chemistry campaigns aimed at optimizing the potency and spectrum of DBO β-lactamase inhibitors. Researchers can use this compound as a defined benchmark to compare the effects of novel C2 substituents on enzyme inhibition kinetics and antibacterial synergy [1].

Development of β-Lactam/β-Lactamase Inhibitor Combination Therapies

Given the urgent need for new agents to combat multidrug-resistant (MDR) Gram-negative infections, Antibacterial agent 54 can serve as a lead-like molecule or a chemical probe for preclinical proof-of-concept studies. Its non-β-lactam DBO core is a key feature for combination therapy design, as it is expected to restore the activity of β-lactam antibiotics that are compromised by β-lactamases [1]. The procurement of this specific compound enables the direct interrogation of this particular chemical space in vivo or in vitro models of infection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 54

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.